1,2-Dichloro-1,2-difluoroethylene

atmospheric chemistry environmental fate refrigerant environmental impact

1,2-Dichloro-1,2-difluoroethylene (CAS 27156-03-2; also designated CFO-1112 or R-1112) is a low-molecular-weight chlorofluoroolefin with the formula C₂Cl₂F₂ and a molecular weight of 132.92 g·mol⁻¹. It belongs to the dichlorodifluoroethylene family, which comprises three structural/geometric isomers: the 1,1-isomer (R-1112a, CAS 79-35-6) and the cis/trans (Z/E) diastereomers of the 1,2-isomer.

Molecular Formula C2Cl2F2
Molecular Weight 132.92 g/mol
CAS No. 27156-03-2
Cat. No. B1335003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-1,2-difluoroethylene
CAS27156-03-2
Molecular FormulaC2Cl2F2
Molecular Weight132.92 g/mol
Structural Identifiers
SMILESC(=C(F)Cl)(F)Cl
InChIInChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1-
InChIKeyUPVJEODAZWTJKZ-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-1,2-difluoroethylene (CAS 27156-03-2) Procurement Guide: Isomer Identity and Baseline Properties


1,2-Dichloro-1,2-difluoroethylene (CAS 27156-03-2; also designated CFO-1112 or R-1112) is a low-molecular-weight chlorofluoroolefin with the formula C₂Cl₂F₂ and a molecular weight of 132.92 g·mol⁻¹. It belongs to the dichlorodifluoroethylene family, which comprises three structural/geometric isomers: the 1,1-isomer (R-1112a, CAS 79-35-6) and the cis/trans (Z/E) diastereomers of the 1,2-isomer [1]. Commercially supplied as an E/Z mixture, the compound exists as a colorless, volatile liquid at ambient temperature (boiling point 21–22 °C, density ~1.494 g·cm⁻³) and serves as a versatile intermediate, refrigerant candidate, foam blowing agent component, and specialty solvent [2]. Its physicochemical profile—particularly the conjugated chlorofluoroalkene core—enables reactivity pathways and application performance that are inaccessible to its structural and geometric isomers, making isomer-specific procurement a critical scientific and industrial decision.

Why 1,2-Dichloro-1,2-difluoroethylene Cannot Be Replaced by Its Structural or Geometric Isomers Without Performance Loss


The dichlorodifluoroethylene isomer family—1,1-dichloro-2,2-difluoroethylene (R-1112a) and the cis/trans 1,2-diastereomers—exhibits fundamentally different boiling points, phase behavior, chemical reactivity, and application-specific performance despite sharing an identical molecular formula [1]. The 1,1-isomer boils at 17–19 °C versus 21–22 °C for the 1,2-isomer, meaning one is a gas and the other a liquid under standard laboratory conditions [2]. In atmospheric chemistry, the Cl-atom reaction rate coefficient for the 1,2-isomer is ~8.5% lower than that of the 1,1-isomer, directly altering environmental persistence modeling and regulatory classification [3]. The cis and trans geometric isomers of the 1,2-compound themselves differ in melting point by over 26 °C, affecting purification, storage, and formulation behavior [1]. Furthermore, the 1,2-dichloro substitution pattern enables telomerization chemistry with perhalofluorooxy compounds—a reactivity mode that the 1,1-isomer cannot engage—making the 1,2-isomer an irreplaceable building block in fluorinated-product synthesis [4]. Generic substitution among these isomers without accounting for these quantifiable differences introduces risk of phase incompatibility, altered reaction kinetics, and regulatory non-compliance.

1,2-Dichloro-1,2-difluoroethylene: Quantitative Differentiation Evidence Versus Closest Analogs


Cl-Atom Reaction Rate Coefficient: 1,2-Isomer Reacts ~8.5% Slower Than the 1,1-Isomer, Implying Divergent Atmospheric Lifetime

In a direct head-to-head kinetic study, the rate coefficient for the reaction of atomic chlorine with 1,2-dichloro-1,2-difluoroethylene (CFCl═CFCl, k₂) was measured alongside the 1,1-isomer (CCl₂═CF₂, k₃) under identical conditions. The 1,2-isomer exhibited a rate coefficient of k₂ = (6.5 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, compared to k₃ = (7.1 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for the 1,1-isomer [1]. This represents an approximately 8.5% lower reactivity toward Cl atoms for the 1,2-isomer, which in atmospheric chemistry contexts translates to a correspondingly longer atmospheric lifetime—an important parameter for ozone depletion potential (ODP) and global warming potential (GWP) modeling. The product distribution also differs: CFCl═CFCl oxidation yields dichlorofluoroacetyl fluoride (CCl₂FCFO), whereas CCl₂═CF₂ oxidation yields chlorodifluoroacetyl chloride (CClF₂CClO), confirming that the two isomers follow distinct atmospheric degradation pathways [1].

atmospheric chemistry environmental fate refrigerant environmental impact

Boiling Point and Phase Behavior: 1,2-Isomer Is a Manageable Liquid at Room Temperature, Unlike the Gaseous 1,1-Isomer

The normal boiling point of 1,2-dichloro-1,2-difluoroethylene (E/Z mixture, CAS 27156-03-2) is consistently reported in the range of 21–22 °C (294–295 K) with a liquid density of approximately 1.494 g·cm⁻³ at ambient conditions [1]. In contrast, the structural isomer 1,1-dichloro-2,2-difluoroethylene (CAS 79-35-6) exhibits a boiling point of 17–19 °C (commercial listings 19 °C; literature 17 °C) with a lower liquid density of approximately 1.439 g·cm⁻³ [2]. This 2–5 °C boiling point elevation places the 1,2-isomer above typical ambient laboratory temperature, meaning it can be handled as a liquid under standard conditions without pressurized containment, whereas the 1,1-isomer exists as a liquefied gas requiring pressure-rated equipment. The density differential (~3.8% higher for the 1,2-isomer) further influences solvent blending calculations and volumetric dosing in industrial processes.

physical property differentiation solvent handling refrigerant selection

Geometric Isomer Melting Point Gap of 26.3 °C Enables Fractional Purification and Dictates Storage Conditions

The two geometric isomers of 1,2-dichloro-1,2-difluoroethylene exhibit a striking 26.3 °C difference in melting point: the cis isomer (R-1112c, CAS 311-81-9) melts at −119.6 °C, whereas the trans isomer (R-1112t, CAS 381-71-5) melts at −93.3 °C [1]. This large ΔTm, first reported by Craig and Evans in 1965 using fractional melting and fractional distillation, provides a thermodynamic basis for isomer separation and purity verification. The commercial E/Z mixture (CAS 27156-03-2) is typically supplied in a ratio of approximately 60–70% E (trans) to 30–40% Z (cis) as specified in recent patent literature for heat transfer compositions [2]. The melting point differential means that selective crystallization can, in principle, enrich either isomer, and that storage at intermediate temperatures may lead to differential solidification, altering the isomer ratio in the liquid phase.

isomer separation purification formulation stability

Azeotrope Formation with n-Pentane: Enables Stable, Non-Fractionating Solvent Blends for Precision Cleaning

1,2-Dichloro-1,2-difluoroethylene forms an azeotrope or azeotrope-like composition with n-pentane, as explicitly claimed in patent literature covering cleaning and solvent applications [1]. This azeotropic behavior is critical for vapor degreasing and precision cleaning operations, where a constant-boiling mixture ensures that the vapor composition remains identical to the liquid composition throughout the evaporation–condensation cycle, preventing progressive shifts in solvent power and residue levels. The 1,1-isomer (R-1112a) is not reported to form analogous azeotropes with n-pentane in the cleaning patent corpus, likely owing to its lower boiling point and different vapor–liquid equilibrium characteristics. The cleaning patent further specifies that CFO-1112-based compositions can be used for dissolving solutes, removing flux and oil contaminants, depositing fluorolubricants, and dewatering substrates [1], positioning the 1,2-isomer as a drop-in replacement candidate for legacy CFC and HCFC solvents in semiconductor and precision parts cleaning.

cleaning solvent azeotrope semiconductor manufacturing

Telomerization Reactivity: 1,2-Isomer Uniquely Reacts with Perhalofluorooxy Compounds to Produce Fluorinated Telomer Building Blocks

Only the 1,2-dichloro substitution pattern permits the radical telomerization reaction with perhalofluorooxy compounds of formula Rₓ–OF (where Rₓ is a perhaloalkyl radical of 1–10 carbon atoms). According to EP 0348980 A2, 1,2-dichloro-1,2-difluoroethylene reacts at temperatures from −100 °C to +50 °C with Rₓ–OF to yield telomers of general formulae RₓO–(CFCl)ₙ–F, RₓO–(CFCl)ₙ–ORₓ, R_y–(CFCl)ₙ–F, and F–(CFCl)ₙ–F [1]. This reactivity is geometrically impossible for the 1,1-isomer (CCl₂=CF₂) because the CFCl repeating unit in the telomer backbone derives from the 1,2-arrangement of Cl and F across the double bond. The resulting telomers are described as novel products that serve as precursors to fluorinated conjugated olefins, perfluoro-t-butyl trifluorovinyl ether, and α,β-difluoroacrylic acid derivatives [1][2]. This constitutes a non-substitutable synthetic pathway that makes the 1,2-isomer an essential procurement item for laboratories and manufacturers engaged in fluorinated specialty chemical production.

fluorinated building block telomerization organofluorine synthesis

1,2-Dichloro-1,2-difluoroethylene: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Atmospheric Chemistry Research and Environmental Fate Modeling of Halogenated Olefins

Researchers modeling the atmospheric lifetime and degradation pathways of chlorofluoroolefins require isomer-specific kinetic data. The directly measured Cl-atom rate coefficient for the 1,2-isomer—k₂ = (6.5 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 293 K, ~8.5% lower than the 1,1-isomer—provides a validated input parameter for chemical transport models [1]. The distinct oxidation product dichlorofluoroacetyl fluoride (CCl₂FCFO) serves as a unique atmospheric marker that differentiates 1,2-isomer emissions from those of the 1,1-isomer [1]. Procurement of the 1,2-isomer with certified isomer purity is essential when model calibration depends on single-isomer kinetic data rather than mixture approximations.

Low-GWP Refrigerant and Heat Transfer Fluid Formulation

The 1,2-isomer (CFO-1112) is claimed in compositions with R-1336mzzZ, R-1233zdE, R-245fa, and other HFO/HFC co-fluids for heat transfer applications including refrigeration, air conditioning, and heat pump systems, where low ODP and low GWP are regulatory requirements [1]. Patent specifications define the isomer ratio (e.g., ~60–70% E, ~30–40% Z) as a composition parameter that influences volumetric cooling capacity and coefficient of performance [1]. The liquid-phase handling advantage (bp 21–22 °C vs. 17–19 °C for the 1,1-isomer) simplifies refrigerant charging and recovery operations at ambient temperature [2]. Formulators selecting CFO-1112 over the 1,1-isomer benefit from documented compatibility with a broader range of co-refrigerants and the availability of regulated-use composition patents.

Precision Cleaning and Solvent Replacement for Semiconductor and Electronics Manufacturing

The azeotrope-forming capability of 1,2-dichloro-1,2-difluoroethylene with n-pentane enables stable, non-fractionating solvent blends for vapor degreasing, flux removal, and particulate cleaning in semiconductor fabrication [1]. Unlike the 1,1-isomer, which lacks documented azeotropes with hydrocarbon co-solvents, the 1,2-isomer's azeotropic behavior ensures consistent solvent composition throughout the distillation–condensation cycle, a critical requirement for residue-free drying of precision components [1]. The patent literature further supports its use in fluorolubricant deposition and water displacement from wetted substrates, positioning CFO-1112 as a candidate replacement for phased-out CFC-113 and HCFC-141b in electronics cleaning [1].

Synthesis of Fluorinated Telomers and Specialty Organofluorine Building Blocks

The unique 1,2-chlorofluoro substitution pattern enables radical telomerization with perhalofluorooxy compounds (Rₓ–OF) across a wide temperature window (−100 °C to +50 °C), producing CFCl-based telomers that are inaccessible from any other C₂Cl₂F₂ isomer [1]. These telomers serve as intermediates for fluorinated conjugated olefins, perfluoro-t-butyl trifluorovinyl ether, and α,β-difluoroacrylic acid—compounds with applications in fluoropolymer synthesis and specialty materials [1][2]. For synthetic chemistry laboratories and specialty chemical manufacturers, procurement of CAS 27156-03-2 is non-negotiable, as the 1,1-isomer cannot participate in this telomerization chemistry due to the incompatible halogen arrangement across the double bond [1].

Quote Request

Request a Quote for 1,2-Dichloro-1,2-difluoroethylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.